Fexofenadine D10 Fexofenadine D10 Isotope labelled Fexofenadine. Fexofenadine is a non-sedating antihistamine that selectively antagonizes the histamine H1 receptor with a Ki value of 10 nM and exhibits anti-inflammatory effects.
Brand Name: Vulcanchem
CAS No.: 1215900-18-7
VCID: VC0196421
InChI:
SMILES:
Molecular Formula: C32H29NO4D10
Molecular Weight: 511.73

Fexofenadine D10

CAS No.: 1215900-18-7

Cat. No.: VC0196421

Molecular Formula: C32H29NO4D10

Molecular Weight: 511.73

Purity: 0.98

* For research use only. Not for human or veterinary use.

Fexofenadine D10 - 1215900-18-7

CAS No. 1215900-18-7
Molecular Formula C32H29NO4D10
Molecular Weight 511.73
Appearance White to Off-White Solid

Chemical Properties and Structure

Fexofenadine D10 maintains the core chemical structure of fexofenadine while incorporating ten deuterium atoms at specific positions, primarily on the phenyl rings. This strategic deuteration creates a compound with nearly identical chemical behavior but distinct mass spectrometric properties.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Fexofenadine D10:

PropertyValueSource
CAS Number1215900-18-7 (free base)
CAS Number1215821-44-5 (hydrochloride)
Molecular Formula (free base)C32H29NO4D10
Molecular Formula (hydrochloride)C32H29D10NO4 - HCl
Molecular Weight (free base)511.7 g/mol
Molecular Weight (hydrochloride)548.2 g/mol
Deuterium Incorporation≥99% deuterated forms (d1-d10); ≤1% d0
Chemical Purity≥98% (as Fexofenadine)

Structural Characteristics

The IUPAC name for Fexofenadine D10 is 2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid. This complex nomenclature reflects the specific positions of deuterium incorporation within the molecular structure. The deuterium atoms primarily replace hydrogens on the two phenyl rings connected to the tertiary alcohol group, with five deuterium atoms on each ring in positions 2,3,4,5, and 6.

The molecular structure maintains the therapeutic functional groups of fexofenadine, including:

  • The carboxylic acid moiety

  • The tertiary alcohol group

  • The piperidine ring system

  • The butyl chain linker

Deuterium Labeling Significance

Deuterium labeling represents a sophisticated approach in pharmaceutical research that offers numerous advantages without significantly altering the pharmacological profile of the original compound.

Pharmacokinetic Implications

Research has demonstrated that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs without substantially altering their therapeutic effects . This is primarily due to the kinetic isotope effect, where bonds involving deuterium are more resistant to metabolic cleavage than their hydrogen counterparts. The research by Russak et al. indicates that this property can potentially enhance drug stability and modify clearance rates .

Fexofenadine D10 serves multiple critical functions in pharmaceutical and analytical research, predominantly as a reference standard.

Internal Standard for Quantitative Analysis

The primary application of Fexofenadine D10 is as an internal standard for the quantification of fexofenadine in biological samples . Internal standards with stable isotope labeling provide significant advantages in analytical methods:

  • They compensate for variations in sample preparation and instrument response

  • They provide accurate quantification by forming calibration curves based on peak intensity ratios

  • They maintain nearly identical chromatographic behavior to the analyte of interest

  • They are distinguishable from the analyte by mass spectrometry

Pharmacokinetic Studies

Fexofenadine D10 enables precise tracking and measurement in pharmacokinetic studies, allowing researchers to:

  • Determine drug distribution in tissues and biological fluids

  • Measure absorption, metabolism, and excretion rates

  • Study drug-drug interactions

  • Evaluate bioavailability and bioequivalence of formulations

Metabolic Research

The deuterium labeling facilitates metabolic investigations by:

  • Providing mass distinctions between parent compounds and metabolites

  • Enabling the tracking of specific metabolic pathways

  • Supporting the identification of metabolic products through mass spectrometry

Analytical Methodology

The utilization of Fexofenadine D10 in analytical chemistry requires specific preparation and instrumentation techniques to maximize its effectiveness as an internal standard.

Sample Preparation

For analytical applications, Fexofenadine D10 is typically supplied as a solid that requires specific handling:

  • A stock solution can be prepared by dissolving the compound in an appropriate solvent

  • The solvent should be purged with an inert gas to prevent oxidation

  • Fexofenadine D10 demonstrates slight solubility in methanol, which is often the preferred solvent

  • The accuracy of commercially available standards is typically between 5% over and 2% under the stated amount

Instrumentation and Detection

The detection and quantification of Fexofenadine D10 primarily rely on:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection

These techniques capitalize on the mass difference between the deuterated internal standard and the non-deuterated analyte, enabling precise quantification through peak intensity ratios.

Comparison with Non-deuterated Fexofenadine

Understanding the similarities and differences between Fexofenadine D10 and its non-deuterated counterpart provides insight into its utility as a research tool.

Structural Comparison

The parent compound fexofenadine is a histamine H1 receptor antagonist with a Ki value of 10 nM . Both molecules share identical structural characteristics except for the substitution of hydrogen with deuterium at ten specific positions. This creates compounds with:

  • Identical functional groups

  • Nearly identical three-dimensional structures

  • Similar chemical reactivity

  • Different mass spectrometric properties

Current Research Developments

Research involving deuterated compounds like Fexofenadine D10 continues to expand in several directions:

Analytical Method Enhancement

Ongoing research focuses on improving the precision and sensitivity of analytical methods using deuterated internal standards. These advancements enable more accurate quantification of pharmaceuticals in complex biological matrices, supporting therapeutic drug monitoring and clinical pharmacology studies .

Metabolic Pathway Elucidation

Deuterium-labeled compounds provide valuable tools for tracking metabolic pathways and identifying metabolites. This research contributes to a deeper understanding of drug metabolism and potential drug-drug interactions.

Deuterated Therapeutics

While Fexofenadine D10 itself is used as a research tool rather than a therapeutic agent, the field of deuterated pharmaceuticals has been gaining significant attention. Deuterium incorporation can potentially enhance the stability and half-life of drugs, potentially leading to improved safety profiles and dosing regimens .

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